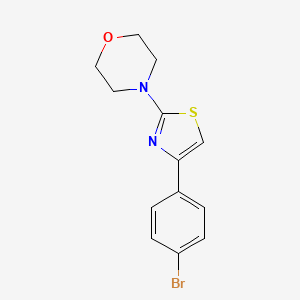

4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine

Descripción

4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position and a morpholine ring at the 2-position. This structural combination makes the compound a promising candidate for drug discovery, particularly in oncology and antimicrobial therapy. Its synthesis typically involves Suzuki coupling or nucleophilic substitution reactions, achieving yields up to 55% under optimized conditions .

Propiedades

IUPAC Name |

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYGKCYCJZPXRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808841 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Actividad Biológica

4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and morpholine moieties. The presence of the bromophenyl group enhances the compound's biological activity by influencing its electronic properties and steric configuration.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies assessed their efficacy against various bacterial and fungal strains. Notably, derivatives showed promising results against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics such as norfloxacin and fluconazole .

| Compound | Antimicrobial Activity | Comparison |

|---|---|---|

| p2 | Significant against MCF7 cancer cell line | Comparable to 5-fluorouracil |

| d1, d2, d3 | Effective against Gram-positive/negative bacteria | Comparable to standard antibiotics |

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In particular, the compound has shown significant antiproliferative effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay results indicated that certain derivatives had activity levels comparable to established chemotherapeutics .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions between this compound and its biological targets. These studies suggest that the compound can effectively bind to specific receptors, enhancing its efficacy as an antimicrobial and anticancer agent. The docking scores for various derivatives indicate favorable interactions within the binding pockets of target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including this compound:

- Antimicrobial Study : A study evaluated a series of thiazole derivatives for their antimicrobial properties, revealing that several compounds displayed significant activity against both bacterial and fungal strains .

- Anticancer Evaluation : Compounds derived from thiazole structures were tested for their anticancer properties, with findings indicating substantial inhibitory effects on cancer cell proliferation .

- Inhibition Studies : Research on carbonic anhydrase inhibitors demonstrated that thiazole derivatives could inhibit enzyme activity effectively, suggesting their potential in treating conditions like glaucoma .

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-(4-(4-Bromophenyl)Thiazol-2-yl)Morpholine is used as a building block for synthesizing more complex molecules in chemistry. It has been investigated for its antimicrobial properties against various bacterial and fungal strains in biology. Also, it has been studied for its potential anticancer activity, particularly against breast cancer cell lines in medicine.

This compound derivatives exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity Several studies have reported the antimicrobial efficacy of this compound against a range of bacterial and fungal strains. The thiazole ring is crucial for its antimicrobial action, potentially by inhibiting bacterial lipid biosynthesis. Molecular docking studies suggest that the compound effectively binds to target sites within microbial cells, disrupting their function.

Anticancer Activity The anticancer potential was assessed using human breast cancer cell lines (e.g., MCF7). Molecular docking studies revealed that the compound interacts favorably with key proteins involved in cancer progression, suggesting a mechanism that could inhibit tumor growth.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.25 | - | |

| Antimicrobial | Escherichia coli | 0.22 | - | |

| Antifungal | Candida albicans | 0.15 | - | |

| Anticancer | MCF7 (Breast Cancer) | - | 0.16 | |

| Anticancer | MCF7 (Breast Cancer) | - | 5.0 |

Case Studies

A study focused on the effectiveness of this compound against resistant strains of bacteria, demonstrating its potential as a lead molecule in combating antibiotic resistance. Research has explored the effects of combining this compound with other agents to enhance therapeutic efficacy against cancer cells, revealing synergistic effects that improve overall treatment outcomes.

Potential applications

Comparación Con Compuestos Similares

4-(4-Phenylthiazol-2-yl)Morpholine (VPC-14228)

- Structure : Replaces the 4-bromophenyl group with a phenyl ring.

- Activity : Exhibits moderate kinase inhibition but lower potency compared to the brominated analogue due to reduced electron-withdrawing effects. In androgen receptor (AR) inhibition studies, brominated derivatives show enhanced binding affinity due to stronger hydrophobic interactions .

- Key Data : IC₅₀ values for AR inhibition are 2–3-fold higher than brominated counterparts .

4-(4-(4-Chlorophenyl)Thiazol-2-yl)Morpholine

- Structure : Substitutes bromine with chlorine at the para position of the phenyl ring.

- Activity : Chlorine’s smaller atomic radius reduces steric hindrance, improving membrane permeability. However, bromine’s higher electronegativity enhances target binding in kinase assays (e.g., PI3Kβ inhibition rates: 52.1% for bromo vs. 48.3% for chloro) .

N-(4-(4-Bromophenyl)Thiazol-2-yl)-2-Chloroacetamide Derivatives

- Structure : Replaces morpholine with a chloroacetamide group.

- Activity : Demonstrates superior antimicrobial activity (MIC: 13–27 μM against S. aureus and E. coli) due to the electron-withdrawing chloroacetamide moiety, which disrupts bacterial membrane integrity .

Heterocycle-Modified Analogues

4-(4-Bromophenyl)Thiazol-2-Amine Derivatives

4-(4-Nitrophenyl)Thiomorpholine

- Structure : Replaces oxygen in morpholine with sulfur (thiomorpholine).

- Activity : Increased lipophilicity (logP: 2.8 vs. 1.9 for morpholine) enhances blood-brain barrier penetration but introduces metabolic instability due to sulfur oxidation .

Halogen-Substituted Analogues

4-(4-Fluorophenyl)Thiazol-2-yl)Morpholine

- Structure : Substitutes bromine with fluorine.

- Activity : Fluorine’s smaller size and high electronegativity improve pharmacokinetic properties (oral bioavailability: 65% vs. 52% for brominated analogue) but reduce target affinity (kinase inhibition rates drop by 15–20%) .

Mechanistic Insights

- Electron-Withdrawing Groups : Bromine’s strong electron-withdrawing effect enhances binding to kinase ATP pockets by polarizing the thiazole ring, as seen in PI3Kβ inhibition studies .

- Morpholine vs. Amine : Morpholine’s oxygen atom forms stable hydrogen bonds with Asp and Lys residues in target enzymes, improving inhibitory potency over amine-substituted analogues .

- Halogen Effects : Bromine’s van der Waals radius (1.85 Å) fits optimally into hydrophobic pockets, outperforming smaller halogens like fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.